Mesalazine-13C6 Hydrochloride

説明

BenchChem offers high-quality Mesalazine-13C6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesalazine-13C6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

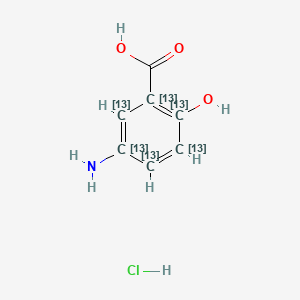

Structure

3D Structure of Parent

特性

IUPAC Name |

5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1+1,2+1,3+1,4+1,5+1,6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRSNTURHSOKTM-BVNCJLROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678680 | |

| Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261398-47-3 | |

| Record name | 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mesalazine-¹³C₆ Hydrochloride: A Comprehensive Technical Guide for Advanced Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Mesalazine-¹³C₆ Hydrochloride, a critical tool in the bioanalytical landscape. Moving beyond a simple product description, this document delves into the nuanced application of this stable isotope-labeled internal standard, offering field-proven insights into its use for the accurate quantification of mesalazine in complex biological matrices. The following sections are structured to provide a holistic understanding, from fundamental properties to detailed experimental protocols, ensuring both scientific integrity and practical applicability.

Introduction: The Imperative for Stable Isotope-Labeled Standards in Pharmacokinetic Analysis

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa, making the understanding of its absorption, distribution, metabolism, and excretion (ADME) critical for optimizing drug delivery and patient outcomes.[3] Accurate bioanalysis of mesalazine is frequently challenged by matrix effects and variability in sample preparation, necessitating the use of a robust internal standard.[4]

Mesalazine-¹³C₆ Hydrochloride serves as the gold standard for an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of mesalazine.[5] Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] This co-eluting, stable isotope-labeled standard effectively compensates for variations, leading to highly accurate and precise quantification.[6] This guide will explore the technical merits of Mesalazine-¹³C₆ Hydrochloride and provide a framework for its effective implementation in a research or drug development setting.

Physicochemical Properties of Mesalazine-¹³C₆ Hydrochloride

A thorough understanding of the physical and chemical characteristics of a reference standard is fundamental to its proper handling and application.

| Property | Value | Source(s) |

| Chemical Name | 5-Amino-2-hydroxybenzoic-¹³C₆ acid hydrochloride | [7] |

| Synonyms | Mesalamine-¹³C₆ HCl, 5-ASA-¹³C₆ HCl | [7] |

| CAS Number | 1261398-47-3 | [7] |

| Molecular Formula | ¹³C₆C₁H₈ClNO₃ | [7] |

| Molecular Weight | 195.55 g/mol | [7] |

| Isotopic Enrichment | Typically ≥99% ¹³C | [8] |

| Appearance | White to off-white solid | [7] |

The Rationale for ¹³C₆ Labeling: A Superior Choice for Quantitative Bioanalysis

The selection of a stable isotope-labeled internal standard is a critical decision in method development. While deuterium-labeled standards are common, ¹³C-labeled analogues, such as Mesalazine-¹³C₆, offer distinct advantages, particularly in the context of LC-MS/MS analysis.[9]

-

Co-elution and Matrix Effect Compensation: Due to the negligible difference in physicochemical properties between ¹³C and ¹²C isotopes, Mesalazine-¹³C₆ co-elutes perfectly with the unlabeled mesalazine.[10] This is a crucial attribute as it ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the biological matrix at the point of ionization in the mass spectrometer. Deuterium-labeled standards, in contrast, can sometimes exhibit a slight chromatographic shift, leading to differential matrix effects and potentially compromising quantification accuracy.[6][11]

-

Isotopic Stability: The carbon-13 isotopes in Mesalazine-¹³C₆ are exceptionally stable and do not undergo back-exchange with unlabeled atoms during sample preparation, storage, or analysis.[9] Deuterium labels, particularly when placed on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate results.[4]

-

Absence of Isotopic Scrambling: ¹³C-labeled standards are not prone to isotopic scrambling or loss during ionization and fragmentation in the mass spectrometer, ensuring the integrity of the mass-to-charge ratio used for quantification.[9]

The following diagram illustrates the rationale behind selecting a stable isotope-labeled internal standard.

Caption: Rationale for using a stable isotope-labeled internal standard.

Application in Quantitative Bioanalysis: LC-MS/MS Methodologies

The primary application of Mesalazine-¹³C₆ Hydrochloride is as an internal standard for the quantification of mesalazine in biological matrices such as plasma, serum, and tissue homogenates.[5] A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocol: Quantification of Mesalazine in Human Plasma

This protocol provides a detailed, step-by-step methodology for the analysis of mesalazine in human plasma using Mesalazine-¹³C₆ Hydrochloride as an internal standard.

4.1.1. Materials and Reagents

-

Mesalazine reference standard

-

Mesalazine-¹³C₆ Hydrochloride internal standard

-

Human plasma (with K₂EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Volumetric flasks and pipettes

4.1.2. Preparation of Stock and Working Solutions

-

Mesalazine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of mesalazine and dissolve it in 10 mL of methanol.

-

Mesalazine-¹³C₆ Hydrochloride Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Mesalazine-¹³C₆ Hydrochloride and dissolve it in 1 mL of methanol.

-

Mesalazine Working Solutions: Prepare a series of working solutions by serially diluting the mesalazine stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Mesalazine-¹³C₆ Hydrochloride stock solution with methanol:water (50:50, v/v). The optimal concentration should be determined during method development.

4.1.3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting mesalazine from plasma.[12]

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Mesalazine-¹³C₆).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow.

Caption: Bioanalytical workflow for mesalazine quantification.

4.1.4. LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

4.1.5. Mass Spectrometric Detection: MRM Transitions

The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Mesalazine | 154.1 | 108.1 | ESI+ |

| Mesalazine-¹³C₆ | 160.1 | 114.1 | ESI+ |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions correspond to the fragmentation of the parent molecule.[12][13]

Data Analysis and Quality Control

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of mesalazine to Mesalazine-¹³C₆ against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared in the same biological matrix and analyzed with each batch of unknown samples to ensure the accuracy and precision of the assay.[1] The results should fall within established acceptance criteria (e.g., ±15% of the nominal concentration, ±20% for the lower limit of quantification).

Metabolism of Mesalazine

Mesalazine is primarily metabolized in the intestinal mucosa and the liver to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is pharmacologically inactive.[1] Understanding this metabolic pathway is important for interpreting pharmacokinetic data.

The following diagram illustrates the primary metabolic pathway of mesalazine.

Caption: Primary metabolic pathway of mesalazine.

Conclusion

Mesalazine-¹³C₆ Hydrochloride is an indispensable tool for researchers and drug development professionals engaged in the study of mesalazine. Its properties as a stable isotope-labeled internal standard, particularly the advantages of ¹³C labeling, ensure the highest level of accuracy and precision in quantitative bioanalysis. The methodologies and insights provided in this guide offer a robust framework for the successful implementation of Mesalazine-¹³C₆ Hydrochloride in demanding bioanalytical applications, ultimately contributing to a deeper understanding of mesalazine's pharmacology and the development of improved therapies for inflammatory bowel disease.

References

- Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. International Journal of Pharmaceutical Research and Applications (IJPRA). Accessed January 23, 2026.

- Development and Validation of an LC-MS/MS Method for the Determination of Mesalazine in Beagle Dog Plasma and Its Application to a Pharmacokinetic Study. PubMed. Accessed January 23, 2026.

- Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS. SciSpace. Accessed January 23, 2026.

- Sample Preparation for Mesalazine Quantification in Human Plasma. Benchchem. Accessed January 23, 2026.

- Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. PubMed. Accessed January 23, 2026.

- development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Accessed January 23, 2026.

- European Journal of Biomedical and Pharmaceutical Sciences. EJBPS. Accessed January 23, 2026.

- 5-Aminosalicylic acid-13C6 (Mesalamine-13C6). MedChemExpress. Accessed January 23, 2026.

- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Accessed January 23, 2026.

- Figure S6. 13 C Solid-State NMR of mesalazine (top), 4-cp-1-5 (middle)...

- 5-Aminosalicylic Acid. PubChem. Accessed January 23, 2026.

- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Accessed January 23, 2026.

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. Accessed January 23, 2026.

- Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions.

- The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. Accessed January 23, 2026.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?

- One-pot catalytic synthesis method of 5-aminosalicylic acid.

- Are there advantages to using 13C labeled internal standards over 2H labeled standards? Cayman Chemical. Accessed January 23, 2026.

- isotope-labeled internal standards: Topics by Science.gov. Science.gov. Accessed January 23, 2026.

- Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Accessed January 23, 2026.

Sources

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ukisotope.com [ukisotope.com]

- 10. foodriskmanagement.com [foodriskmanagement.com]

- 11. scispace.com [scispace.com]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Convergence of Targeted Therapy and Isotopic Precision

An In-Depth Technical Guide to Mesalazine-13C6 Hydrochloride: Structure, Synthesis, and Application

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is predicated on its local anti-inflammatory action within the gastrointestinal tract.[2][3] For researchers and drug developers, understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) profile of Mesalazine is paramount for optimizing delivery systems and enhancing patient outcomes. This necessitates analytical tools of the highest precision and reliability.

This guide delves into the technical landscape of Mesalazine-13C6 Hydrochloride, a stable isotope-labeled (SIL) analogue of Mesalazine. The incorporation of six Carbon-13 atoms into the phenyl ring provides a powerful tool for researchers, enabling exacting quantification and metabolic tracing without the safety concerns associated with radioactive isotopes.[4][5] As a Senior Application Scientist, this document serves to elucidate the core chemical properties, mechanistic action, and, most critically, the practical applications of this indispensable research compound. We will explore not just the "what" but the "why," providing the causal logic behind its use in modern drug development workflows.

Part 1: Physicochemical Profile and Structural Elucidation

The defining characteristic of Mesalazine-13C6 Hydrochloride is the substitution of the six carbon atoms in the benzene ring with their heavier, non-radioactive 13C isotope. This modification renders the molecule chemically identical to the parent drug in its biological activity but distinguishable by mass spectrometry, making it an ideal internal standard and tracer.[6][7]

The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and preparation in a laboratory setting.

Chemical Structure

Below is the chemical structure of Mesalazine-13C6 Hydrochloride, highlighting the isotopically labeled carbon atoms.

Caption: 2D structure of Mesalazine-13C6 Hydrochloride.

Quantitative Data Summary

All quantitative data for Mesalazine-13C6 Hydrochloride has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | 5-Amino-2-hydroxybenzoic Acid-13C6 Hydrochloride | |

| Synonyms | Mesalamine-13C6 HCl, 5-ASA-13C6 HCl | [6][8] |

| CAS Number | 1261398-47-3 | [8][9] |

| Molecular Formula | C(¹³C)₆H₈ClNO₃ | [10] |

| Molecular Weight | 195.55 g/mol | [8][9] |

| Isotopic Purity | Minimum 99% ¹³C enrichment | [9] |

| Appearance | Solid (Neat) | [8] |

Part 2: The Rationale and Workflow of Synthesis

The synthesis of isotopically labeled compounds is a strategic process designed to place the isotopic label in a metabolically stable position. For Mesalazine-13C6, this involves incorporating the 13C atoms into the core phenyl ring to prevent the label from being lost during metabolic processes, such as N-acetylation.[5][11]

While the exact, proprietary synthesis protocols are not publicly available, a conceptual workflow can be derived from the known synthesis of unlabeled Mesalazine.[12] The critical difference is the mandatory use of a 13C-labeled precursor, such as ¹³C₆-phenol or a related ¹³C₆-benzene derivative, at the beginning of the synthetic route.

Caption: Conceptual synthesis workflow for Mesalazine-13C6 Hydrochloride.

Part 3: Mechanism of Action of the Parent Compound, Mesalazine

To appreciate the applications of the labeled compound, one must first understand the therapeutic action of Mesalazine itself. Mesalazine exerts its anti-inflammatory effects primarily through topical action on the gut mucosa.[2] The mechanism is multifaceted, involving the modulation of several key inflammatory pathways.[13]

-

Inhibition of Pro-inflammatory Mediators: Mesalazine inhibits the cyclooxygenase (COX) and, to a lesser extent, the lipoxygenase pathways. This action reduces the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever in the intestinal lining.[1][13][14]

-

PPAR-γ Agonism: Mesalazine and its major metabolite, N-acetyl-5-ASA, are agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[6][15] Activation of this nuclear receptor leads to the downregulation of pro-inflammatory gene expression.

-

NF-κB Pathway Inhibition: The activation of PPAR-γ by Mesalazine subsequently inhibits the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines and adhesion molecules.[13][15]

Caption: Simplified signaling pathway of Mesalazine's anti-inflammatory action.

Part 4: Field-Proven Applications in Drug Development

The primary value of Mesalazine-13C6 Hydrochloride lies in its application as an analytical tool to overcome the challenges inherent in bioanalysis and metabolic studies.

Application 1: Internal Standard for Quantitative Bioanalysis

The "gold standard" for quantifying small molecules in complex biological matrices (e.g., plasma, urine, tissue homogenates) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][16] However, the accuracy of LC-MS/MS can be compromised by matrix effects, where endogenous components of the sample suppress or enhance the ionization of the target analyte.

Causality: A stable isotope-labeled internal standard (SIL-IS) like Mesalazine-13C6 is the ideal solution. It co-elutes chromatographically with the unlabeled analyte and experiences nearly identical ionization effects in the mass spectrometer's source.[7] Because the SIL-IS is added at a known concentration to every sample at the beginning of sample preparation, any loss during extraction or variation in ionization is mirrored by both the analyte and the standard. The final measurement is based on the ratio of the analyte's signal to the internal standard's signal, effectively canceling out these sources of error and leading to highly accurate and precise quantification.[6]

Caption: Bioanalytical workflow using Mesalazine-13C6 HCl as an internal standard.

Application 2: Tracer in Pharmacokinetic and Metabolism Studies

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a regulatory requirement and fundamental to drug development.[5][17] Mesalazine-13C6 allows for "tracer" studies where the labeled drug can be administered to preclinical models.[6] Blood, urine, and fecal samples can then be analyzed over time. Because the mass of the labeled drug and its metabolites will be 6 Daltons heavier than their endogenous or unlabeled counterparts, mass spectrometry can be used to:

-

Track the absorption and elimination kinetics of the administered drug with high specificity.

-

Identify and quantify metabolites by searching for the characteristic +6 Da mass shift.

-

Determine the absolute bioavailability of a new formulation by co-administering an oral dose of the labeled drug with an intravenous dose of the unlabeled drug.

Part 5: Experimental Protocol: LC-MS/MS Quantification

This section provides a validated, trustworthy protocol for the quantification of Mesalazine in human plasma, employing Mesalazine-13C6 Hydrochloride as the internal standard. This protocol is based on established methodologies in the field.[16]

Objective: To accurately determine the concentration of Mesalazine in human plasma samples.

Materials:

-

Analytes: Mesalazine, Mesalazine-13C6 Hydrochloride (Internal Standard, IS).

-

Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water.

-

Equipment: HPLC or UPLC system, Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source, Analytical balance, Centrifuge.

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Mesalazine and Mesalazine-13C6 HCl in a suitable solvent (e.g., methanol with 0.1% FA).

-

Create a series of working standard solutions of Mesalazine by serial dilution to prepare the calibration curve (e.g., 50 to 30,000 ng/mL).[16]

-

Prepare a working internal standard solution (e.g., 500 ng/mL) of Mesalazine-13C6 HCl.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Mesalazine: Precursor ion (Q1) m/z 154 → Product ion (Q3) m/z 108.[16]

-

Mesalazine-13C6 (IS): Precursor ion (Q1) m/z 160 → Product ion (Q3) m/z 114. (Note: The +6 Da shift is reflected in both the precursor and the primary fragment ion containing the phenyl ring).

-

-

Optimization: Ion source parameters (e.g., gas flows, temperature, capillary voltage) and collision energy should be optimized for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the Mesalazine and Mesalazine-13C6 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of Mesalazine) / (Area of Mesalazine-13C6).

-

Construct a calibration curve by plotting the PAR against the known concentrations of the calibrator samples using a linear regression with 1/x² weighting.

-

Determine the concentration of Mesalazine in unknown samples by interpolating their PAR values from the calibration curve.

-

Conclusion

Mesalazine-13C6 Hydrochloride is more than a mere chemical analogue; it is a precision instrument that enables researchers to dissect the complex journey of Mesalazine within a biological system. Its utility as a stable isotope-labeled internal standard provides the analytical robustness required for regulatory-compliant bioanalysis, ensuring data integrity in clinical and preclinical studies. Furthermore, its role as a metabolic tracer offers unparalleled insight into the ADME properties of Mesalazine, facilitating the development of more effective and safer formulations for patients with inflammatory bowel disease. This guide has outlined its structure, properties, and critical applications, underscoring its authoritative and indispensable position in modern pharmaceutical science.

References

-

Wikipedia. (2024). Mesalazine. Retrieved from [Link]

-

Lim, W. C., & Hanauer, S. (2010). Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? World Journal of Gastroenterology, 16(39), 4959–4972. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Mesalamine hydrochloride. Retrieved from [Link]

-

Gómez-Pérez, M., & Gallardo, E. (2011). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 12(1), 16-30. Retrieved from [Link]

-

ResearchGate. (2022). Quantitative determination of a Mesalazine using reversed phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]

-

Prakash, A., & Markham, A. (1999). Oral prolonged-release mesalazine: A review of its therapeutic potential in ulcerative colitis and Crohn's disease. Drugs, 57(3), 383–408. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mesalamine? Retrieved from [Link]

-

Li, H., et al. (2014). Development and Validation of an LC-MS/MS Method for the Determination of Mesalazine in Beagle Dog Plasma and Its Application to a Pharmacokinetic Study. Biomedical Chromatography, 28(11), 1544-1549. Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Iacucci, M., et al. (2015). Efficacy of a pH-dependent controlled-release mesalazine based on clinical and endoscopic assessment for ulcerative colitis: a retrospective cohort study. Therapeutics and Clinical Risk Management, 11, 1147–1153. Retrieved from [Link]

- Google Patents. (2014). CN104072384A - Synthesis method of mesalazine.

-

Damle, M. C., & Singhal, A. M. (2016). Stability Indicating HPTLC Method for Determination of Mesalamine. International Journal of Pharmacy and Biological Sciences, 6(3), 859-867. Retrieved from [Link]

-

Siddiqui, M. A., & Shah, A. (2023). Mesalamine (USAN). In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Magen-Darm Praxis. (2021). pH‑dependent vs. constant release of mesalazine in the treatment of ulcerative colitis. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

ScienceScholar. (2022). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). Retrieved from [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of mesalamine (5-aminosalicylic acid)? Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column. Retrieved from [Link]

-

Baillie, T. A. (2009). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 22(5), 799-810. Retrieved from [Link]

-

Cleanchem. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Retrieved from [Link]

-

Varum, F., et al. (2016). Targeted colonic release formulations of mesalazine – A clinical pharmaco-scintigraphic proof-of-concept study in healthy subjects and patients with mildly active ulcerative colitis. Journal of Controlled Release, 230, 1-10. Retrieved from [Link]

-

MDPracticeGuide.com. (2011, August 26). Mechanism of Action of Aminosalicylates [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Mesalazine - Wikipedia [en.wikipedia.org]

- 2. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. magendarm-zentrum.de [magendarm-zentrum.de]

- 4. metsol.com [metsol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Aminosalicylic Acid-13C6 Hydrochloride (Mesalazine-13C6 … [cymitquimica.com]

- 9. schd-shimadzu.com [schd-shimadzu.com]

- 10. scbt.com [scbt.com]

- 11. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CN104072384A - Synthesis method of mesalazine - Google Patents [patents.google.com]

- 13. What is the mechanism of Mesalamine? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. youtube.com [youtube.com]

- 16. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

The Gold Standard: A Technical Guide to the Use of Stable Isotope-Labeled Internal Standards in LC-MS/MS

For researchers, analytical scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity.[1] However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates a robust method for normalization.[2] This guide provides an in-depth exploration of the preeminent solution: the use of stable isotope-labeled internal standards (SIL-ISs).

This document moves beyond a simple recitation of protocols to explain the fundamental principles and causal relationships that underpin the successful implementation of SIL-IS in a regulated and research environment. We will delve into the selection of appropriate standards, the meticulous preparation of calibration curves and quality control samples, and the troubleshooting of common analytical challenges.

The Principle of Isotope Dilution: The Bedrock of Accurate Quantification

At its core, the use of a SIL-IS in LC-MS/MS is an application of the isotope dilution principle.[3] A known amount of a SIL-IS, which is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), is added to every sample, calibrator, and quality control sample at the beginning of the analytical workflow.[1][4]

The SIL-IS is chemically identical to the analyte, meaning it exhibits nearly the same physicochemical properties.[5] Consequently, it experiences the same losses during sample extraction, the same retention time in chromatography, and the same degree of ionization enhancement or suppression in the mass spectrometer's ion source (a phenomenon known as the matrix effect).[6][7] The mass spectrometer, however, can readily distinguish between the analyte and the SIL-IS due to their mass difference.

By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, we can effectively normalize for variations that occur throughout the analytical process.[2] This ratio is then used to determine the concentration of the analyte in an unknown sample by plotting it against a calibration curve.

Selecting the Ideal Stable Isotope-Labeled Internal Standard

The choice of a SIL-IS is a critical decision that can significantly impact the robustness and accuracy of an LC-MS/MS assay. An ideal SIL-IS should be a chemical doppelgänger to the analyte, with a few key distinctions.

Key Selection Criteria:

-

Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled analyte.[7] Significant amounts of the unlabeled analyte in the SIL-IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).

-

Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is crucial to prevent isotopic crosstalk, where the isotopic signature of the analyte contributes to the signal of the SIL-IS, or vice versa.[8] A general rule of thumb is a mass difference of at least 3 atomic mass units (amu). For compounds containing elements with significant natural isotopes like chlorine or bromine, a larger mass difference may be necessary.[8]

-

Label Position and Stability: The isotopic label should be placed in a stable position within the molecule where it will not undergo back-exchange with unlabeled atoms during sample preparation or analysis.[1] For this reason, labeling with ¹³C or ¹⁵N is often preferred over deuterium (²H), as deuterium can sometimes be more prone to exchange.[9][10]

-

Co-elution: The SIL-IS should co-elute perfectly with the analyte.[11] This ensures that both compounds experience the same matrix effects at the same time. Deuterated standards, in particular, can sometimes exhibit slight shifts in retention time due to the "deuterium isotope effect," which can compromise their ability to compensate for matrix effects.[12][13]

| Isotope | Pros | Cons |

| Deuterium (²H) | Generally less expensive and easier to synthesize. | Can be prone to back-exchange. May exhibit chromatographic shifts (isotope effect), leading to poor co-elution.[8][13] |

| Carbon-13 (¹³C) | Stable label, less likely to exchange. Minimal to no chromatographic shift relative to the analyte.[8] | More expensive and often more complex to synthesize. |

| Nitrogen-15 (¹⁵N) | Stable label. Minimal to no chromatographic shift. Useful for nitrogen-containing compounds.[8] | More expensive and synthesis can be challenging. |

Experimental Workflow: From Stock Solutions to Data Acquisition

A meticulously executed experimental workflow is the foundation of a reliable bioanalytical method. This section provides a step-by-step guide to the preparation of solutions and the construction of a calibration curve, grounded in regulatory expectations.

Preparation of Stock and Working Solutions

Accuracy begins with the precise preparation of stock and working solutions.

Protocol for Stock and Working Solution Preparation:

-

Primary Stock Solutions:

-

Accurately weigh a suitable amount of the analyte and the SIL-IS reference standards.

-

Dissolve each standard in a high-purity solvent in a separate Class A volumetric flask to create a primary stock solution of a known concentration (e.g., 1 mg/mL).[14]

-

Store these stock solutions under conditions that ensure their stability, as determined during method development.

-

-

Working Standard Solutions (for Calibration Curve):

-

Prepare a series of working standard solutions by serially diluting the analyte primary stock solution with the appropriate solvent. These solutions will be used to spike into the blank biological matrix to create the calibration standards.

-

-

Internal Standard Working Solution:

-

Prepare a working solution of the SIL-IS by diluting its primary stock solution. This solution will be added to all samples (calibrators, QCs, and unknowns) to achieve a constant final concentration.

-

Constructing the Calibration Curve and Quality Control Samples

The calibration curve is the cornerstone of quantification, establishing the relationship between the analyte concentration and the instrument response.

Protocol for Preparation of Calibration Standards and QC Samples:

-

Matrix Spiking:

-

Aliquot a fixed volume of blank biological matrix (e.g., plasma, urine) into a series of tubes.

-

Spike a small, precise volume of each analyte working standard solution into the corresponding matrix aliquots to create a calibration curve with a minimum of six to eight non-zero concentration levels.[10][15]

-

The calibration range should encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[10]

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[15] These should be prepared from a separate weighing of the analyte reference standard than that used for the calibration standards.

-

Spike the appropriate analyte working solutions into blank matrix to create the QC samples.

-

-

Internal Standard Addition:

-

Sample Processing:

-

Process all samples (calibrators, QCs, and unknowns) using the identical extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Inject the processed samples into the LC-MS/MS system.

-

Acquire the data, monitoring the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

-

Caption: A typical workflow for quantitative bioanalysis using a SIL-IS.

Method Validation: Ensuring a Self-Validating System

A robust bioanalytical method is a self-validating system. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is crucial for ensuring data integrity.[16][17] The ICH M10 guideline provides harmonized recommendations for bioanalytical method validation.[18][19]

Key Validation Parameters and Acceptance Criteria:

| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |

| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ).[10][20] |

| Accuracy & Precision | To assess the closeness of determined values to the nominal value and the degree of scatter. | For QC samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15% (except at the LLOQ, where it is ±20% and ≤20%, respectively).[9][15] |

| Selectivity | To ensure that endogenous components in the matrix do not interfere with the detection of the analyte or SIL-IS. | Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the SIL-IS.[1] |

| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | The CV of the IS-normalized matrix factor across different lots of matrix should not exceed 15%.[21] |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Troubleshooting Common Challenges

Even with careful planning, challenges can arise. Understanding the root causes of common issues is key to effective troubleshooting.

-

Isotopic Crosstalk: This occurs when the signal from the analyte interferes with the signal of the SIL-IS, or vice versa.[8] This can be due to an insufficient mass difference between the two or impurities in the standards.

-

Poor Co-elution (Isotope Effect): As mentioned, deuterated standards can sometimes elute slightly earlier than the unlabeled analyte.[12] If this separation is significant, the two compounds may experience different matrix effects, leading to inaccurate quantification.

-

Solution: Optimize the chromatography to achieve better co-elution. If this is not possible, a ¹³C or ¹⁵N-labeled internal standard is the preferred alternative.[13]

-

-

Variable Internal Standard Response: Significant variability in the SIL-IS peak area across a run can indicate a problem with sample preparation, injection, or instrument performance.[13][22]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. resolvemass.ca [resolvemass.ca]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. rsc.org [rsc.org]

- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 16. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]

- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bioanalysis-zone.com [bioanalysis-zone.com]

- 23. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for the Chromatographic Separation of Mesalazine and its Metabolites

Introduction: Navigating the Analytical Challenges of Mesalazine

Mesalazine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD). Its therapeutic efficacy is localized to the gut, but its systemic absorption and subsequent metabolism necessitate robust analytical methods to support pharmacokinetic studies, therapeutic drug monitoring, and quality control. The primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), is often present in biological fluids at concentrations significantly higher than the parent drug.[1]

From an analytical perspective, Mesalazine presents a distinct challenge. It is a hydrophilic, polar molecule with amphoteric properties, stemming from its carboxylic acid, amine, and hydroxyl functional groups.[2][3] This nature complicates its retention on traditional reversed-phase columns and its extraction from complex biological matrices like plasma.[4] This guide provides a detailed technical overview and actionable protocols for the successful chromatographic separation of Mesalazine and its key metabolites, grounded in established scientific principles and validated practices.

Chapter 1: The Foundational Principle - Understanding Analyte Physicochemistry

The successful separation of Mesalazine and its metabolites hinges on understanding their chemical properties, which dictate their behavior in a chromatographic system.

1.1. Key Analytes and Their Properties

The primary analytes of interest are Mesalazine and its major metabolite, Ac-5-ASA. Other related substances, such as gentisic acid, can also be relevant in certain contexts.[5]

-

Mesalazine (5-ASA): An amphoteric molecule with three ionizable groups. The pKa values are approximately 2.3-3.0 for the carboxyl group, 5.7-6.0 for the amine group, and 13.9 for the hydroxyl group.[3] Its polar nature leads to poor retention on standard C18 columns under neutral pH conditions.[4]

-

N-acetyl-5-aminosalicylic acid (Ac-5-ASA): The major metabolite, formed by the acetylation of the amino group. This modification increases the molecule's hydrophobicity compared to Mesalazine, leading to longer retention times in reversed-phase chromatography.

1.2. The Critical Role of Mobile Phase pH

For ionizable compounds like Mesalazine, the pH of the mobile phase is the most powerful tool for manipulating retention and achieving separation.[6][7] The principle of "ion suppression" is key. In reversed-phase chromatography, neutral (non-ionized) compounds are more hydrophobic and are therefore retained more strongly by the non-polar stationary phase.

-

Acidic Mobile Phase: By setting the mobile phase pH to a value approximately 2 units below the pKa of the carboxylic acid group (e.g., pH ~3-4), this group remains largely in its protonated, non-ionized form. This increases the overall hydrophobicity of the Mesalazine molecule, leading to enhanced retention on a C18 column.[8]

-

Zwitterionic Nature: At physiological pH, Mesalazine exists as a zwitterion, which contributes to its polarity and complicates its chromatographic behavior. Controlling the pH to favor one ionization state is crucial for reproducible results.

Chapter 2: High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC remains a workhorse for the analysis of Mesalazine in both pharmaceutical formulations and biological samples. The choice of column, mobile phase, and detector are critical for developing a robust method.

2.1. Recommended HPLC Configuration

A typical HPLC setup for Mesalazine analysis will include a quaternary pump, an autosampler, a column oven, and a UV or fluorescence detector. For higher sensitivity and specificity, particularly in biological matrices, a mass spectrometer is the detector of choice.

2.2. Protocol 1: Isocratic RP-HPLC-UV Method for Mesalazine and Ac-5-ASA

This protocol is suitable for the simultaneous determination of Mesalazine and Ac-5-ASA in plasma, following appropriate sample preparation.

Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analytes once their polarity is managed by the mobile phase.[2] |

| Mobile Phase | 10 mM Ammonium Acetate in Water : Methanol (85:15, v/v) | The aqueous buffered mobile phase controls the pH, and methanol acts as the organic modifier to elute the analytes.[9] |

| Flow Rate | 0.6 - 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure good peak shape and reasonable run times.[9] |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[10] |

| Detection | UV at 313 nm or Fluorescence (Ex: 300 nm, Em: 406 nm) | Mesalazine and Ac-5-ASA have UV absorbance maxima suitable for detection. Fluorescence detection offers greater sensitivity and selectivity.[2] |

| Injection Vol. | 20 µL | A standard injection volume, which can be optimized based on analyte concentration and method sensitivity. |

Expected Elution Profile: Due to its higher hydrophobicity, Ac-5-ASA will have a longer retention time than Mesalazine.

Chapter 3: Advanced Separation with UPLC and Mass Spectrometry

For high-throughput analysis and enhanced sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard.

3.1. The UPLC Advantage

UPLC systems utilize columns with sub-2 µm particles, which provide significantly higher efficiency and resolution compared to traditional HPLC. This allows for faster analysis times without sacrificing separation quality.[10]

3.2. Protocol 2: UPLC-MS/MS Method for High-Sensitivity Bioanalysis

This method is designed for the quantification of Mesalazine and Ac-5-ASA in human plasma, offering a low limit of quantification suitable for pharmacokinetic studies.[9][11]

Chromatographic and MS Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm | A short column with small particles enables rapid, high-efficiency separations.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure ion suppression and good peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |

| Flow Rate | 0.7 mL/min | A higher flow rate is possible with UPLC systems due to the smaller column dimensions.[10] |

| Gradient | A linear gradient from ~5% to 95% B over 2-3 minutes | Gradient elution is often used in UPLC to achieve rapid separation of compounds with different polarities. |

| Column Temp. | 40 °C | As with HPLC, elevated temperature can improve chromatography.[10] |

| Ionization | Electrospray Ionization (ESI), Negative or Positive Mode | ESI is a soft ionization technique suitable for polar molecules. The choice of polarity depends on the analyte's structure and should be optimized. |

| Detection | Multiple Reaction Monitoring (MRM) | MRM provides exceptional specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[11] |

| MRM Transitions | Mesalazine: m/z 154 → 108 (Positive); Ac-5-ASA: m/z 196 → 134 (Positive) | These are representative transitions; they must be optimized on the specific instrument being used. |

| Internal Standard | N-Acetyl Mesalamine-d3 or other suitable stable isotope-labeled standard | A deuterated internal standard is crucial for correcting for matrix effects and variability in extraction and ionization.[9] |

Chapter 4: Sample Preparation - The Key to Reliable Data

The complexity of biological matrices requires a robust sample preparation strategy to remove interferences, such as proteins, that can compromise the analytical column and the accuracy of the results.

4.1. Protein Precipitation (PPT): A Rapid Approach

PPT is a simple and fast method for removing the majority of proteins from plasma samples.[12]

Workflow Diagram: Protein Precipitation

Caption: A typical workflow for preparing plasma samples using protein precipitation.

Detailed Step-by-Step Protocol for Protein Precipitation

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[13]

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is effective for protein removal.[14]

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[12]

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[15]

-

Carefully transfer the supernatant to a clean vial for analysis.

4.2. Liquid-Liquid Extraction (LLE): For Cleaner Samples

LLE provides a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many interferences behind in the aqueous phase.

Workflow Diagram: Liquid-Liquid Extraction

Caption: A general workflow for plasma sample preparation using liquid-liquid extraction.

Note on Derivatization: For enhanced sensitivity with LC-MS/MS, a derivatization step using propionic anhydride can be incorporated before LLE. This increases the hydrophobicity and ionization efficiency of Mesalazine.[11]

Chapter 5: Method Validation - Ensuring Trustworthiness and Compliance

A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose. Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH M10.[4]

Workflow Diagram: Bioanalytical Method Validation

Caption: Key parameters for bioanalytical method validation as per ICH M10 guidelines.

5.1. Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters and typical acceptance criteria for a bioanalytical method.

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure that endogenous components in the matrix do not interfere with the analyte and internal standard. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[4] |

| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) > 0.99. |

| Accuracy | To measure the closeness of the determined value to the nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[9] |

| Precision | To assess the degree of scatter between a series of measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[9][11] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤20%.[11] |

| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Conclusion

The successful chromatographic separation of Mesalazine and its metabolites is an achievable, albeit nuanced, task. A thorough understanding of the analytes' physicochemical properties, particularly their ionizable nature, is paramount. By carefully controlling the mobile phase pH to suppress ionization, robust and reproducible separations can be achieved on standard reversed-phase columns. For high-sensitivity bioanalysis, UPLC-MS/MS is the method of choice, offering superior speed, resolution, and specificity. The protocols and principles outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for Mesalazine, ensuring data integrity from the laboratory to regulatory submission.

References

- Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 31(3), 190-197.

-

U.S. Food and Drug Administration. (2008). Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. Retrieved from [Link]

- Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.

- Zaragoza, F., et al. (1996). Simultaneous determination of 5-aminosalicylic acid, acetyl-5-aminosalicylic acid and 2,5-dihydroxybenzoic acid in endoscopic intestinal biopsy samples in humans by high-performance liquid chromatography with electrochemical detection.

-

ScienceScholar. (2022). Quantitative determination of a Mesalazine using reversed phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]

- Reddy, B. V., et al. (2015). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS and its application to a bioequivalence study. Journal of Chemical and Pharmaceutical Research, 7(12), 875-885.

- Al-Ghobashy, M. A., et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study.

- Patel, Y., et al. (2017). Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. International Journal of Pharmaceutical Sciences and Research, 8(8), 3367-3375.

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

- CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE (MESA). (2021). International Journal of Drug Delivery Technology, 11(03), 856-861.

-

European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

- Taylor, R. L., et al. (2002). LC-MS/MS in the clinical laboratory—Where to from here. Clinical Chemistry, 48(9), 1511-1523.

-

U.S. Food and Drug Administration. (2005). Environmental Assessment - accessdata.fda.gov. Retrieved from [Link]

-

protocols.io. (2019). a protein precipitation extraction method. Retrieved from [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminosalicylic Acid. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

- Sahoo, N. K., et al. (2014). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. Journal of Pharmaceutical Analysis, 4(2), 129-135.

-

Chemistry LibreTexts. (2023). Liquid Chromatography. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]

Sources

- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. helixchrom.com [helixchrom.com]

- 4. fda.gov [fda.gov]

- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. sciencescholar.us [sciencescholar.us]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. a protein precipitation extraction method [protocols.io]

- 13. agilent.com [agilent.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]

Bioanalytical method validation for Mesalazine

An Application Guide to the Bioanalytical Method Validation of Mesalazine in Human Plasma by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for the quantification of Mesalazine (5-aminosalicylic acid, 5-ASA) and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in human plasma.[1][2] The protocol leverages the sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Adherence to the principles and procedures outlined herein is critical for generating reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies, in accordance with the International Council for Harmonisation (ICH) M10 guideline.[3][4][5]

Introduction: The Bioanalytical Imperative for Mesalazine

Mesalazine is an anti-inflammatory agent central to the management of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][6][7] It acts locally within the digestive tract to reduce inflammation.[1] In the body, Mesalazine is primarily metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[2][8] The accurate measurement of both the parent drug and its metabolite in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Concentration data from bioanalytical methods are the bedrock of regulatory decisions regarding the safety and efficacy of drug products.[9] Therefore, the validation of these methods is not merely a procedural step but a scientific necessity to ensure that the data are reliable, reproducible, and fit for purpose.[3][10] This document details the scientific rationale and step-by-step protocols for validating an LC-MS/MS method for Mesalazine analysis.

Foundational Strategy: Designing a Self-Validating Method

A robust bioanalytical method begins with a sound development strategy. The choices made during development directly impact the method's performance and its ability to pass validation.

Causality in Analytical Technique Selection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for Mesalazine bioanalysis due to its superior sensitivity and selectivity compared to other methods like HPLC-UV.[6][11][12] Biological matrices such as plasma are incredibly complex. The ability of tandem mass spectrometry to employ Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its metabolite, effectively filtering out the "noise" from endogenous components and ensuring the integrity of the quantitative data.[12][13]

The Role of the Internal Standard (IS)

An internal standard is crucial for correcting variability during sample processing and instrumental analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as Mesalazine-d3.[14][15] A SIL-IS co-elutes with the analyte and experiences similar extraction and ionization effects, providing the most accurate correction for potential analytical deviations.

Rationale for Sample Preparation

Mesalazine is a polar, amphoteric compound, which can complicate its extraction from plasma.[2] The primary goals of sample preparation are to remove proteins and phospholipids that interfere with analysis and to concentrate the analyte.

-

Protein Precipitation (PPT): This is a rapid method involving the addition of an organic solvent like acetonitrile or methanol.[8] While simple, it often results in less clean extracts and can be prone to significant matrix effects, where co-eluting matrix components suppress or enhance the analyte's ionization.[12]

-

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous plasma and an immiscible organic solvent. This technique typically yields a much cleaner extract, reducing matrix effects and improving method robustness.[1][16]

-

Derivatization: To overcome the challenges of Mesalazine's polarity, a derivatization step can be employed. Using an agent like propionic anhydride converts the polar amino group into a more lipophilic (fat-soluble) moiety.[2][13] This enhances extraction efficiency, improves chromatographic retention on reversed-phase columns, and can increase ionization efficiency, leading to better sensitivity.[13][17]

For this protocol, we will focus on a method involving derivatization followed by LLE to ensure a highly sensitive and robust assay.

Detailed Experimental Protocol: Mesalazine in Human Plasma

This protocol outlines the quantification of Mesalazine and N-Ac-5-ASA in K2EDTA human plasma.

Materials and Reagents

-

Reference Standards: Mesalazine, N-acetyl-5-aminosalicylic acid, and Mesalazine-d3 (Internal Standard).

-

Chemicals: HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether (t-BME). Formic acid (reagent grade). Propionic anhydride.

-

Biological Matrix: Blank human plasma with K2EDTA as an anticoagulant, sourced from at least six unique donors.

-

Equipment: Calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mesalazine, N-Ac-5-ASA, and Mesalazine-d3 in methanol to create individual primary stock solutions. Store at 2-8°C.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solutions using a 50:50 methanol:water mixture to create a series of combined working standards for Mesalazine and N-Ac-5-ASA. These will be used to spike calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the Mesalazine-d3 stock solution with 50:50 methanol:water to a final concentration of approximately 500 ng/mL.

Preparation of Calibration Standards (CS) and Quality Control (QC) Samples

-

CS: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve consisting of a blank (no analyte or IS), a zero blank (with IS), and at least six non-zero concentration levels. A typical range for Mesalazine is 2-1500 ng/mL.[1]

-

QC: Prepare QC samples in bulk by spiking blank plasma at four concentration levels:

-

LQC (Low QC): ~3x the Lower Limit of Quantification (LLOQ).

-

MQC (Medium QC): In the middle of the calibration range.

-

HQC (High QC): At ~75% of the Upper Limit of Quantification (ULOQ).

-

LLOQ QC: At the lowest concentration of the calibration curve.

-

Sample Extraction Protocol (Derivatization and LLE)

-

Aliquot: Pipette 100 µL of plasma sample (CS, QC, or unknown) into a clean microcentrifuge tube.

-

Add IS: Add 25 µL of the IS working solution to all samples except the blank. Vortex briefly.

-

Derivatization: Add 50 µL of a freshly prepared solution of propionic anhydride in acetonitrile. Vortex for 1 minute.[13][14]

-

Extraction: Add 1 mL of t-BME. Vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[15]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to mix.

-

Injection: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.[15]

Recommended LC-MS/MS Conditions

| Parameter | Condition | Rationale |

| LC System | UPLC/HPLC System | Provides high-resolution separation. |

| Column | C18, 100 x 2.1 mm, 1.8 µm | Standard reversed-phase chemistry for retaining the derivatized, non-polar analytes.[13] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization.[13][14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes. |

| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension. |

| Gradient | Optimized to separate analytes from matrix interferences and each other. | Ensures resolution and minimizes run time. |

| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM scans. |

| Ion Source | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar molecules; negative mode often provides good sensitivity for Mesalazine derivatives.[13] |

| MRM Transitions | Deriv. Mesalazine: m/z 208.1 → 107.0Deriv. Mesalazine-d3: m/z 211.1 → 110.1 | Specific precursor-to-product ion transitions ensure selectivity.[13] |

The Validation Gauntlet: Proving Method Reliability

A full validation must be performed to demonstrate the method is suitable for its intended purpose, following ICH M10 guidelines.[3][4]

Workflow for Bioanalytical Method Validation

Caption: Logical workflow for the bioanalytical validation process.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and the internationally harmonized acceptance criteria.

| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria (ICH M10) |

| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | Analyze at least six lots of blank matrix. Check for interfering peaks at the retention times of the analyte and IS. | Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.[1] |

| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | Analyze a calibration curve with at least 6 non-zero standards in each validation run. Use a regression model (e.g., 1/x² weighted linear). | Correlation coefficient (r²) ≥ 0.99 is recommended. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Analyze at least five replicates of QC samples (LLOQ, LQC, MQC, HQC) in at least three separate runs on at least two different days.[18] | Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) must be ≤15% (≤20% at LLOQ).[1][18] |

| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization. | Compare the response of analyte spiked into extracted blank matrix from 6 sources to the response of analyte in a clean solution.[1] | The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | To measure the efficiency of the extraction procedure. | Compare the analyte response from extracted QC samples to the response from post-extraction spiked samples at the same concentration. | Recovery should be consistent and reproducible, although a specific percentage is not mandated. |

| Stability | To ensure the analyte concentration does not change during sample handling, storage, and processing. | Test QC samples (LQC, HQC) under various conditions: - Freeze-Thaw: 3 cycles.- Short-Term (Bench-Top): At room temp for an expected duration.- Long-Term: At storage temperature (-70°C) for a measured duration.[1]- Stock/Working Solution: At storage temp. | Mean concentration of stability samples must be within ±15% of nominal values. |

| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. | Prepare a sample above the ULOQ, dilute it with blank matrix, and analyze. Perform at least five times.[18] | Accuracy and precision of the diluted samples must be within ±15%.[18] |

Example Data: Accuracy and Precision Summary

The following table illustrates a typical summary of intra- and inter-day accuracy and precision results.

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (Run 1, n=5) | Inter-Day (3 Runs, n=15) | ||

| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | ||

| LLOQ | 2.00 | 2.08 | 104.0 | 8.1 | 2.05 |

| LQC | 6.00 | 6.15 | 102.5 | 5.4 | 6.21 |

| MQC | 750 | 738 | 98.4 | 3.1 | 761 |

| HQC | 1200 | 1245 | 103.8 | 2.5 | 1228 |

Application to Study Sample Analysis

Once validated, the method can be applied to analyze clinical or non-clinical study samples. Each analytical run must include a calibration curve and at least two sets of QCs (LQC, MQC, HQC) to monitor the method's performance. At least 67% of the QCs, with a minimum of one at each level, must be within ±15% of their nominal values for the run to be accepted.

Furthermore, Incurred Sample Reanalysis (ISR) must be performed on a subset of study samples to confirm the original results and prove the method is reproducible.

Conclusion

This application note provides a scientifically grounded protocol for the validation of a bioanalytical method for Mesalazine and its primary metabolite in human plasma using LC-MS/MS. By understanding the causality behind each procedural choice—from sample preparation to the specific validation experiments—researchers can develop and implement a robust, reliable, and defensible method. Adherence to these principles and the criteria set forth by the ICH M10 guideline is essential for ensuring data integrity and supporting successful drug development programs.

References

-

Kanala, K., et al. (2014). Simultaneous quantification of mesalamine and its metabolite N-Acetyl mesalamine in human plasma by LC-MS/MS. Semantic Scholar. [Link]

-

International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

-

Banda, J., et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B, 1008, 1-10. [Link]

-

Sivakumar, T., & Manavalan, R. (2024). Determination of Mesalamine in Human Plasma by using Ultra Performance Liquid Chromatography – Mass Spectrometry. International Journal of Pharmaceutical Research and Applications. [Link]

-

Banks, C. E., & Foster, C. W. (2023). Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). ACS Measurement Science Au. [Link]

-